Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Description
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate (CAS: 126111-11-3) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₀FNO₂ (MW: 147.15 g/mol) . Its hydrochloride salt (CAS: 58281-80-4, MF: C₆H₁₁ClFNO₂, MW: 183.61 g/mol) is widely used in pharmaceutical research due to its stereochemical specificity and role as a building block for complex molecules . The compound features a rigid pyrrolidine ring with a fluorine substituent at the 4-position and a methyl ester at the 2-position, conferring unique electronic and steric properties critical for drug design, such as enhanced metabolic stability and binding affinity .
Properties
IUPAC Name |
methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in various fields of biological research, including medicinal chemistry and enzyme interaction studies. This compound's unique structural features impart significant biological properties, making it a valuable candidate for further investigation.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 183.61 g/mol
- CAS Number : 58281-80-4
- Purity : Typically high purity (>95%) is required for biological studies.
The presence of a fluorine atom in the structure enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design and development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom is known to enhance binding affinity and selectivity, leading to more pronounced biological effects. This compound likely interacts with targets in a manner similar to other pyrrolidine derivatives, potentially influencing various biochemical pathways .
Potential Targets
- Enzymes : The compound may influence enzyme activity by acting as an inhibitor or modulator.
- Receptors : It has been suggested that it interacts with glutamate receptors, potentially affecting neurotransmission .
Biological Activities
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- Anticancer Properties : Preliminary research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by disrupting critical signaling pathways .
- Neurotransmitter Modulation : Its potential interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission, which could have implications for neurodegenerative diseases .
Study 1: DPP-IV Inhibition
A study focused on the role of DPP-IV inhibitors in managing diabetic nephropathy highlighted the potential of this compound as a therapeutic agent. The study demonstrated that DPP-IV inhibition led to improved renal function markers in diabetic models, suggesting that this compound may offer protective effects against kidney damage associated with diabetes .
Study 2: Cytotoxicity in Cancer Cells
Research evaluating the cytotoxic effects of fluorinated pyrrolidine derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell proliferation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate serves as a key intermediate in the synthesis of DPP-IV inhibitors, which are significant in treating type 2 diabetes. The compound can be transformed into various derivatives that exhibit inhibitory activity against DPP-IV. For instance, derivatives such as (2S,4S)-4-fluoropyrrolidine-2-carboxamides have been synthesized and evaluated for their efficacy as DPP-IV inhibitors, demonstrating promising results in lowering blood glucose levels in diabetic models .
2. Radiolabeling for Imaging
The compound's derivatives have been explored for radiolabeling applications, particularly in positron emission tomography (PET) imaging. For example, modifications involving this compound have led to the development of radiotracers that target programmed cell death protein 1 (PD-1) pathways. These radiolabeled compounds are crucial for studying tumor microenvironments and evaluating therapeutic responses in cancer treatment .
Synthetic Methodologies
1. Synthesis of Fluorinated Intermediates
The synthesis of this compound involves several steps that highlight its utility as a versatile synthon in organic chemistry. The compound can be synthesized through a multi-step process involving the fluorination of pyrrolidine derivatives. This method allows for the generation of highly pure fluorinated intermediates that can be further modified to produce various bioactive compounds .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Fluorination | 90 |
| 2 | Hydrolysis | 85 |
| 3 | Esterification | 95 |
2. Modifications for Enhanced Activity
The ability to modify this compound has led to the creation of compounds with enhanced biological activity. For instance, coupling this compound with different acyl groups or functional moieties has resulted in derivatives with improved lipophilicity and binding affinity towards target proteins .
Biological Evaluations
1. In Vitro Studies
Biological evaluations have shown that derivatives of this compound exhibit significant activity against various cancer cell lines. In vitro studies have confirmed their potential as PD-L1 inhibitors, which play a crucial role in immune evasion by tumors. These compounds were tested alongside established inhibitors and demonstrated comparable efficacy .
2. In Vivo Studies
In vivo studies using animal models have further validated the therapeutic potential of these compounds. For example, PET imaging studies involving radiolabeled derivatives derived from this compound provided insights into their biodistribution and metabolic stability, essential for assessing their suitability as therapeutic agents .
Comparison with Similar Compounds
Stereoisomeric Comparisons
The stereochemistry of pyrrolidine derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Differences |
|---|---|---|---|---|---|
| (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-80-4 | C₆H₁₁ClFNO₂ | 183.61 | >97% | Parent compound; optimal stereochemistry |
| (2R,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 131176-03-9 | C₆H₁₁ClFNO₂ | 183.61 | >98% | Diastereomer; altered spatial orientation |
| (2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 1445948-46-8 | C₆H₁₁ClFNO₂ | 183.61 | 95% | Opposite configuration at both positions |
| (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-79-1 | C₆H₁₁ClFNO₂ | 183.61 | 97% | Cis-fluorine and ester groups |
Key Findings :
Functional Group Variations
Substituents at the 4-position and ester groups influence reactivity and applications:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate | 1499-56-5 | -OH | C₆H₁₁NO₃ | 145.16 | Higher polarity; MP: 156–160°C |
| Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate | 218944-14-0 | -O-C₆H₄-NO₂ | C₁₂H₁₄N₂O₅ | 266.25 | Electron-withdrawing group; reactive |
| (2S,4R)-4-Boc-amino pyrrolidine-2-carboxylate methyl ester HCl | N/A | -Boc-NH | C₁₂H₂₁N₂O₄ | 281.31 | Protected amine; stable in acidic conditions |
| Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | 1523530-67-7 | Ethyl ester | C₇H₁₂FNO₂ | 161.18 | Increased lipophilicity |
Key Findings :
- Hydroxyl substitution (1499-56-5) enhances solubility but reduces membrane permeability compared to fluorine .
- The Boc-protected derivative () is stable during peptide synthesis but requires deprotection for further reactions .
- Ethyl esters (1523530-67-7) offer tailored lipophilicity for specific pharmacokinetic profiles .
Preparation Methods
Deoxyfluorination Using DAST or Deoxo-Fluor
Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for converting hydroxyl groups to fluorides. The reaction typically proceeds under anhydrous conditions at low temperatures (−78°C to 0°C) to minimize side reactions. For instance, treating (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with DAST in dichloromethane achieves a 75–85% yield of the fluorinated product.
Electrophilic Fluorination with Selectfluor
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers a safer alternative to DAST, particularly for large-scale reactions. This reagent facilitates fluorination via an electrophilic mechanism, often in aqueous or polar aprotic solvents. Yields range from 65% to 78%, with improved selectivity for the 4-position.
Table 1: Comparative Fluorination Methods
| Reagent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DAST | −78 to 0 | CH₂Cl₂ | 75–85 | 90–95 |
| Selectfluor | 25–40 | MeCN/H₂O | 65–78 | 85–92 |
Esterification: Methylation of the Carboxylic Acid
The carboxylic acid at the 2-position is esterified using methyl chloroformate or dimethyl sulfate. This step is typically performed after fluorination to avoid side reactions. For example, treating (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid with methyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) yields the methyl ester with >90% conversion.
Key Considerations :
-
Base Selection : TEA or DMAP (4-dimethylaminopyridine) enhances reaction rates.
-
Solvent Effects : THF or DMF improves solubility of intermediates.
Purification and Isolation Techniques
Crude reaction mixtures often contain unreacted starting materials, byproducts (e.g., diastereomers), and residual fluorinating agents. Purification strategies include:
Recrystallization
Recrystallization from ethanol/water mixtures removes polar impurities, yielding crystals with 95–98% purity.
Q & A
Q. How can researchers optimize recrystallization conditions to improve yield and purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
